Structural Analysis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate: A Technical Guide
Structural Analysis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and spectroscopic properties of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate. This compound is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
Tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate possesses a unique molecular architecture combining a Boc-protected aminothiazole core with a reactive tributylstannyl moiety at the 5-position. This arrangement makes it a valuable building block in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₂O₂SSn |
| Molecular Weight | 490.30 g/mol |
| CAS Number | 243972-26-1 |
| Appearance | Predicted to be a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in common organic solvents such as THF, dichloromethane, and chloroform |
Proposed Synthesis
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure follows the bromination of 2-aminothiazole.
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Materials: 2-Aminothiazole, Acetic Acid, Bromine, Saturated Sodium Bicarbonate solution, Ethyl Acetate, Anhydrous Sodium Sulfate.
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Procedure:
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Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.
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Slowly add bromine (2 equivalents) dropwise to the solution.
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Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction by TLC.
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.
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Extract the product with ethyl acetate (3 x volume).
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Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield 2-amino-5-bromothiazole, which can be further purified by column chromatography.[1][2]
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Step 2: Boc Protection of 2-Amino-5-bromothiazole
This step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
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Materials: 2-Amino-5-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF) or Dichloromethane (DCM).
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Procedure:
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Dissolve 2-amino-5-bromothiazole (1 equivalent) in THF or DCM.
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Add a base such as triethylamine (1.2 equivalents) or 1M sodium hydroxide.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
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Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (5-bromothiazol-2-yl)carbamate.[3][4]
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Step 3: Stannylation of tert-Butyl (5-bromothiazol-2-yl)carbamate
This final step introduces the tributylstannyl group via a lithium-halogen exchange followed by quenching with tributyltin chloride.
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Materials: tert-Butyl (5-bromothiazol-2-yl)carbamate, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA), Tributyltin chloride.
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Procedure:
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Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium or LDA (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
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Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate.
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Synthesis Workflow
